REACTION_CXSMILES
|
[Na].[NH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5](Cl)[C:4]=1[Br:10].Cl.[CH3:12][OH:13]>>[NH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([O:13][CH3:12])[C:4]=1[Br:10] |^1:0|
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NC=C1)Cl)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a guard tube
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated at 180° C. in a pressure vessel for 5-6 h
|
Duration
|
5.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain pure product
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=NC=C1)OC)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |